molecular formula C17H15NO6 B2494359 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798540-61-0

4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2494359
CAS No.: 1798540-61-0
M. Wt: 329.308
InChI Key: PDYXEONQWOIHEQ-UHFFFAOYSA-N
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Description

4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C17H15NO6 and its molecular weight is 329.308. The purity is usually 95%.
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Properties

IUPAC Name

4-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-10-4-12(6-16(19)23-10)24-13-7-18(8-13)17(20)11-2-3-14-15(5-11)22-9-21-14/h2-6,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYXEONQWOIHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been reported to induce apoptosis and cause cell cycle arrests in cancer cells. This suggests that the compound might interact with its targets to induce programmed cell death and halt cell division, but this is purely speculative and requires further investigation.

Result of Action

Based on the potential anticancer activity of similar compounds, the result of the action of this compound could be the induction of apoptosis and cell cycle arrest in cancer cells. This could lead to a decrease in the proliferation of cancer cells and potentially shrinkage of tumors.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties. The empirical formula and molecular weight are critical for understanding its pharmacokinetics and dynamics.

PropertyValue
Empirical FormulaC18H19N3O5
Molecular Weight341.36 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Properties

One of the most significant areas of research surrounding this compound is its anticancer activity . Studies have suggested that it may inhibit specific protein targets involved in cancer progression, particularly SMYD proteins (SMYD2 and SMYD3). These proteins are implicated in various malignancies, including breast and colon cancer. Inhibiting these proteins can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Study: SMYD Inhibition

A recent study demonstrated that compounds similar to 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one effectively inhibited SMYD2 activity in vitro. The IC50 values indicated a promising potential for therapeutic applications against cancers where SMYD2 plays a crucial role .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects . Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of the compound. It has shown effectiveness against various bacterial strains, indicating a potential role as an antibacterial agent. Further research is needed to elucidate the mechanisms behind this activity and its clinical relevance .

The mechanisms through which this compound exerts its biological effects are still being investigated. However, it is believed that:

  • Inhibition of Protein Targets : By targeting specific proteins such as SMYD2 and SMYD3, the compound disrupts pathways essential for cancer cell survival.
  • Modulation of Cytokine Production : The anti-inflammatory effects may arise from the compound's ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Clinical Trials

Given the promising preclinical data, further clinical trials are warranted to assess the efficacy and safety of this compound in humans. These trials should focus on various cancers and inflammatory conditions to determine optimal dosing regimens and therapeutic outcomes.

Structure-Activity Relationship (SAR) Studies

Conducting SAR studies will be crucial in optimizing the chemical structure of this compound to enhance its biological activity while minimizing potential side effects. Identifying key structural features responsible for its activity can lead to the development of more potent analogs.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Studies indicate that it may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Antimicrobial Activity

Research has shown that derivatives of similar compounds exhibit antimicrobial properties. The unique structure of 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one suggests potential effectiveness against various bacterial strains, warranting further exploration into its use as an antibacterial agent.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor for cytochrome P450 enzymes, which play a critical role in drug metabolism. This property could be leveraged in drug design to enhance the efficacy and safety profiles of therapeutic agents.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions allows chemists to synthesize more complex molecules. The synthetic routes often involve multi-step processes that capitalize on the reactivity of the azetidine and pyran rings.

Case Study 1: Anticancer Properties

A recent study focused on the anticancer effects of compounds structurally similar to this compound. The results indicated that these compounds could effectively induce apoptosis in breast cancer cell lines through caspase activation pathways. This suggests that modifications to the existing structure could enhance potency against different cancer types.

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial efficacy of derivatives containing the benzo[d][1,3]dioxole moiety. The findings revealed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity. This opens avenues for developing new antibiotics based on this structural framework.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistryInduces apoptosis in cancer cells; potential anticancer agent ,
Antimicrobial ActivityEffective against various bacterial strains; broad-spectrum activity ,
Enzyme InhibitionPotential inhibitor of cytochrome P450 enzymes ,
Synthetic Organic ChemistryVersatile building block for complex molecule synthesis

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